Methyl (S)-3-Boc-aminobutyrate

Description

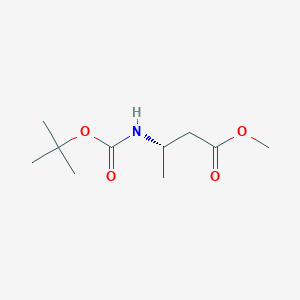

Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHJJLDEYCLBFT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459085 | |

| Record name | Methyl (S)-3-Boc-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106539-14-4 | |

| Record name | Methyl (S)-3-Boc-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (S)-3-Boc-aminobutyrate

Introduction

In the landscape of modern pharmaceutical development and complex organic synthesis, the demand for enantiomerically pure building blocks is paramount. The stereochemistry of a molecule is a critical determinant of its biological activity, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Methyl (S)-3-Boc-aminobutyrate, a chiral β-amino acid derivative, has emerged as a valuable intermediate in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications, tailored for researchers, scientists, and drug development professionals.

Core Properties and Identification

Methyl (S)-3-Boc-aminobutyrate is a stable, bench-top solid that is readily soluble in a range of organic solvents. Its key identifying information and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Methyl (S)-3-Boc-aminobutyrate

| Property | Value | Source |

| CAS Number | 106539-14-4 | [1] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 69-71 °C | [3] |

| Boiling Point | 309.5±25.0 °C (Predicted) | [3] |

| SMILES Code | CCC(OC)=O | [1] |

| Storage Conditions | 0 - 8 °C | [2] |

Synthesis and Purification

The synthesis of Methyl (S)-3-Boc-aminobutyrate typically starts from the corresponding chiral α-amino acid, leveraging the readily available chiral pool. A common and efficient method involves a multi-step sequence that avoids hazardous reagents.[4]

Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from (S)-aspartic acid.

Caption: Figure 1: Synthetic workflow for Methyl (S)-3-Boc-aminobutyrate.

Detailed Experimental Protocol

Step 1: Esterification of (S)-Aspartic acid

-

Suspend (S)-aspartic acid (1.0 eq.) in methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (2.2 eq.) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to yield the crude dimethyl (S)-aspartate hydrochloride.

Step 2: Boc Protection

-

Dissolve the crude diester from the previous step in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Step 3: Selective Reduction of the α-Carboxylic Ester

-

Dissolve the Boc-protected diester in a mixture of tetrahydrofuran (THF) and methanol.

-

Cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction at 0 °C for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers and concentrate to yield the corresponding alcohol.

Step 4 & 5: Conversion to the Final Product The conversion of the resulting alcohol to the final product can be achieved through various methods, including a two-step process of converting the alcohol to a halide followed by reductive dehalogenation.

Purification

The crude Methyl (S)-3-Boc-aminobutyrate is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent. The purity of the final product should be assessed by HPLC and NMR spectroscopy.

Applications in Drug Discovery and Development

The chiral nature of Methyl (S)-3-Boc-aminobutyrate makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[5][6] Its primary utility lies in its role as a precursor to β-amino acids, which are key components of many biologically active compounds.

Peptide Synthesis and Peptidomimetics

The Boc (tert-butyloxycarbonyl) protecting group is widely used in peptide synthesis.[7][8] It provides robust protection for the amine functionality under a variety of reaction conditions and can be readily removed with mild acid, such as trifluoroacetic acid (TFA).[9][] Methyl (S)-3-Boc-aminobutyrate can be incorporated into peptide chains to create peptidomimetics with enhanced stability against enzymatic degradation compared to their natural α-amino acid counterparts.[4]

Sources

- 1. 106539-14-4|Methyl(S)-3-boc-aminobutyrate|BLD Pharm [bldpharm.com]

- 2. (s)-2-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid methyl ester | C15H21NO5 | CID 45101756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 172695-22-6 CAS MSDS (3-N-BOC-(S)-AMINO BUTYRONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. peptide.com [peptide.com]

physical and chemical properties of Methyl (S)-3-Boc-aminobutyrate

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of modern drug discovery and complex molecule synthesis, the precise installation of stereocenters is paramount. Methyl (S)-3-((tert-butoxycarbonyl)amino)butanoate, hereafter referred to as Methyl (S)-3-Boc-aminobutyrate, represents a cornerstone chiral building block for this purpose. As a protected β-amino acid ester, it offers a unique combination of stereochemical purity, orthogonal protecting groups, and a versatile chemical handle. This guide provides an in-depth exploration of its properties, reactivity, and strategic applications, designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key synthetic intermediate. We will delve beyond simple data presentation to explain the causality behind its use and provide robust, field-proven protocols for its synthesis and manipulation.

Section 1: Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of a compound are its fundamental identity card, dictating its handling, purification, and analytical verification. While often presented as a simple list, understanding these properties provides insight into the molecule's behavior.

Core Physicochemical Properties

Methyl (S)-3-Boc-aminobutyrate is typically encountered as a colorless oil or a low-melting solid, a physical state consistent with its moderate molecular weight and the presence of the flexible Boc group. Its solubility profile is dominated by the lipophilic tert-butyl and methyl ester groups, rendering it highly soluble in a wide range of organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and methanol, while having limited solubility in water.

| Property | Value | Source(s) |

| CAS Number | 106539-14-4 | [1] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| Appearance | Colorless Oil or Low-Melting Solid | Inferred from structure & typical observations |

| Boiling Point | Not definitively reported; decomposition may occur at high temperatures. | [2] |

| Melting Point | Not definitively reported. | |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH; sparingly soluble in water. | Inferred from chemical structure |

Spectroscopic Signature

Spectroscopic analysis is non-negotiable for structure confirmation and purity assessment. The following tables detail the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, which together provide a unique fingerprint for the molecule.

Table 1.2.1: ¹H NMR Spectral Data (Typical solvent: CDCl₃)

The proton NMR spectrum is characterized by distinct signals for the Boc group, the methyl ester, and the chiral backbone.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Field Notes |

| ~5.0-5.2 | Broad Singlet | 1H | N-H | The broadness is due to quadrupole broadening from the nitrogen and potential hydrogen bonding. Its chemical shift can be variable and it may exchange with D₂O. |

| ~4.0-4.2 | Multiplet | 1H | C H(CH₃)NH | This proton is coupled to both the adjacent methyl and methylene protons, resulting in a complex multiplet. |

| 3.67 | Singlet | 3H | O-CH₃ | A sharp, uncoupled singlet characteristic of a methyl ester. |

| ~2.4-2.6 | Multiplet | 2H | CH₂ COOCH₃ | These diastereotopic protons appear as a multiplet due to coupling with the adjacent chiral center proton. |

| 1.44 | Singlet | 9H | C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet, the most recognizable feature of a Boc-protected compound.[3] |

| ~1.2 | Doublet | 3H | CH(CH₃ )NH | This methyl group is split into a doublet by the single adjacent proton on the chiral center. |

Table 1.2.2: ¹³C NMR Spectral Data (Typical solvent: CDCl₃)

The carbon spectrum confirms the presence of all ten carbon atoms in their distinct chemical environments.

| Chemical Shift (δ) ppm | Assignment | Rationale and Field Notes |

| ~172 | C =O (Ester) | The ester carbonyl carbon appears in this typical downfield region.[4] |

| ~155 | C =O (Carbamate) | The carbamate carbonyl of the Boc group is characteristically found around 155 ppm.[5] |

| ~79 | C (CH₃)₃ | The quaternary carbon of the Boc group.[3] |

| ~51 | O-C H₃ | The methyl ester carbon. |

| ~45 | C H(CH₃)NH | The carbon of the chiral center, bonded to nitrogen. |

| ~40 | C H₂COOCH₃ | The methylene carbon adjacent to the ester. |

| 28.3 | C(C H₃)₃ | The three equivalent methyl carbons of the Boc group give a strong signal.[3][5] |

| ~20 | C H(CH₃)NH | The methyl carbon attached to the chiral center. |

Table 1.2.3: Infrared (IR) Spectroscopy Data

The IR spectrum is most useful for the rapid identification of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Field Notes |

| ~3380 | Medium, Sharp | N-H Stretch | The N-H stretch of the carbamate.[3] |

| 2980-2850 | Strong | C-H Stretch (sp³) | Ubiquitous signals from the alkyl portions of the molecule. |

| ~1735 | Strong | C=O Stretch (Ester) | A strong, sharp absorption characteristic of a saturated ester carbonyl.[6][7] |

| ~1700 | Strong | C=O Stretch (Carbamate) | The Boc group carbonyl absorption, often seen just below the ester carbonyl.[3] |

| ~1160 | Strong | C-O Stretch | Strong stretching vibrations associated with the ester and carbamate C-O bonds. |

Section 2: Chemical Reactivity, Stability, and Strategic Handling

The utility of Methyl (S)-3-Boc-aminobutyrate stems directly from the predictable reactivity of its two primary functional groups: the acid-labile Boc protecting group and the versatile methyl ester.

The Orthogonal Protecting Group Strategy

The Boc group is stable under a wide range of conditions, including basic hydrolysis, hydrogenolysis, and many nucleophilic attacks, making it an excellent choice for protecting amines.[8] Its key feature is its lability under acidic conditions, which proceeds via a stable tert-butyl cation. This allows for selective deprotection without affecting other sensitive functionalities, such as benzyl ethers or Fmoc groups, embodying the principle of orthogonal protection.[9][10]

The methyl ester, conversely, is stable to the acidic conditions used for Boc removal but can be selectively cleaved under basic conditions (e.g., saponification with NaOH or LiOH) to yield the corresponding carboxylic acid. This orthogonal reactivity is the foundation of its utility in multi-step synthesis.

Core Chemical Transformations

The two most critical reactions involving this building block are N-terminal deprotection and C-terminal modification.

Caption: Core reaction cycle for peptide synthesis.

1. Boc Deprotection (Amine Unmasking): This is typically achieved with strong acids like trifluoroacetic acid (TFA) in an inert solvent like DCM.[11] The reaction is fast, clean, and the byproducts (isobutylene and CO₂) are volatile. Lewis acids can also be employed for milder conditions.[12]

2. Ester Hydrolysis (Carboxylate Unmasking): Saponification with an alkali hydroxide (e.g., LiOH) in a THF/water mixture is the standard method to convert the methyl ester to a carboxylic acid, which can then be activated for amide bond formation.

Stability and Storage

Methyl (S)-3-Boc-aminobutyrate is chemically stable under standard ambient conditions (room temperature). For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated (0-8 °C) to minimize potential degradation.[13] It should be stored away from strong acids and strong oxidizing agents.

Section 3: Applications in Drug Development and Medicinal Chemistry

β-amino acids are crucial structural motifs in medicinal chemistry. When incorporated into peptide backbones, they introduce conformational constraints and increased resistance to enzymatic degradation compared to their α-amino acid counterparts.[14] Methyl (S)-3-Boc-aminobutyrate is a premier reagent for introducing the (S)-3-aminobutanoic acid unit.

This building block is instrumental in the synthesis of:

-

Peptidomimetics: Creating novel peptide-like structures with improved pharmacokinetic properties.

-

Foldamers: Designing oligomers that adopt stable, predictable secondary structures.

-

Chiral Ligands: For use in asymmetric catalysis.

-

Active Pharmaceutical Ingredients (APIs): As a key intermediate in the total synthesis of complex drug molecules.

Caption: General workflow for incorporating the building block.

Section 4: Field-Proven Experimental Methodologies

The following protocols are self-validating systems, designed for reproducibility and clarity. The causality behind reagent choice and reaction conditions is explained to empower the researcher.

Protocol 4.1: Synthesis of Methyl (S)-3-Boc-aminobutyrate

This two-step, one-pot procedure starts from the commercially available (S)-3-aminobutyric acid, first forming the methyl ester hydrochloride, which is then directly protected without intermediate purification.

Step A: Esterification [15]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-3-aminobutyric acid (5.15 g, 50 mmol, 1.0 eq.).

-

Reagent Addition: Add methanol (100 mL) and cool the suspension to 0 °C in an ice bath.

-

Esterification Catalyst: Slowly add thionyl chloride (SOCl₂, 5.5 mL, 75 mmol, 1.5 eq.) dropwise via syringe over 15 minutes. Causality: SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. It also acts as a dehydrating agent, driving the equilibrium towards the product.

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 3-4 hours, or until the starting material is consumed as monitored by TLC.

-

Workup: Cool the solution to room temperature and concentrate under reduced pressure to remove all volatiles. This affords crude Methyl (S)-3-aminobutanoate hydrochloride as a solid or viscous oil, which is used directly in the next step.[16]

Step B: Boc Protection [15]

-

Setup: Dissolve the crude hydrochloride salt from Step A in a mixture of THF (50 mL) and water (50 mL) in a 500 mL flask at 0 °C.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 12.6 g, 150 mmol, 3.0 eq.) in portions. Causality: The base neutralizes the hydrochloride salt and maintains a basic pH required for the acylation reaction, preventing protonation of the amine nucleophile.

-

Protecting Group Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 11.4 g, 52.5 mmol, 1.05 eq.) in THF (20 mL) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

-

Workup & Extraction: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M KHSO₄ (2 x 50 mL) to remove any unreacted amine, saturated NaHCO₃ solution (1 x 50 mL) to remove acidic impurities, and finally with brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the title compound. If necessary, purify further by silica gel chromatography.

Protocol 4.2: Acid-Catalyzed Deprotection

This protocol describes the standard procedure for removing the Boc group to reveal the free amine, ready for subsequent coupling.

-

Setup: Dissolve Methyl (S)-3-Boc-aminobutyrate (2.17 g, 10 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 20 mL) in a 100 mL round-bottom flask with a magnetic stir bar at 0 °C.

-

Reagent Addition: Add trifluoroacetic acid (TFA, 15.4 mL, 200 mmol, 20 eq., often used as a 25-50% solution in DCM) dropwise. Causality: TFA is a strong, volatile acid that efficiently protonates the carbamate, initiating a cascade that releases the stable tert-butyl cation and liberates the amine as its trifluoroacetate salt.[10][17] Vigorous off-gassing (CO₂) will be observed.

-

Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting oil is the Methyl (S)-3-aminobutanoate trifluoroacetate salt.

-

Neutralization (if required for next step): For subsequent coupling, the crude salt is typically dissolved in a suitable solvent (e.g., DMF or DCM) and neutralized in situ with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) just before adding the coupling reagents.

Section 5: Safety and Handling

As a matter of professional practice, every chemical must be handled with an assumption of hazard until proven otherwise.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Inhalation: Avoid breathing vapors or mists. Use only in a well-ventilated area or a chemical fume hood.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Fire: While not highly flammable, organic esters are combustible. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or foam extinguishers.

-

Reactivity Hazards: The deprotection reaction with TFA is exothermic and releases gas; ensure adequate venting and cooling.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). [Source description not available]. URL: [Link]

-

Thermo Fisher Scientific. (n.d.). Amine Protection / Deprotection. URL: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. URL: [Link]

-

Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry. URL: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. URL: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. URL: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. URL: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. URL: [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. URL: [Link]

-

Cheméo. (n.d.). Chemical Properties of dl-3-Aminoisobutyric acid, methyl ester. URL: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. URL: [Link]

-

Giri, R. S., et al. (2020). FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin. ChemistrySelect. URL: [Link]

-

ResearchGate. (n.d.). Spectral characteristics by 1H NMR analysis of the Boc-AMST monomer. URL: [Link]

-

Chemistry LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. URL: [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. URL: [Link]

-

PubChem. (n.d.). (S)-3-Aminobutyric acid. URL: [Link]

-

PubChem. (n.d.). Methyl 3-aminobutanoate. URL: [Link]

- Google Patents. (n.d.). Boc and fmoc solid phase peptide synthesis.

-

YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. URL: [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. URL: [Link]

Sources

- 1. 106539-14-4|Methyl(S)-3-boc-aminobutyrate|BLD Pharm [bldpharm.com]

- 2. dl-3-Aminoisobutyric acid, methyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. peptide.com [peptide.com]

- 11. US20130338337A1 - Boc and fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

Introduction: The Significance of a Chiral Building Block

An In-Depth Technical Guide to the Structural Analysis of Methyl (S)-3-Boc-aminobutyrate

Methyl (S)-3-Boc-aminobutyrate is a chiral, N-protected β-amino acid ester of significant interest in pharmaceutical and organic synthesis. As a derivative of β-aminobutyric acid, it serves as a crucial building block for creating peptidomimetics and other complex bioactive molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile reagent in synthetic pathways, particularly in peptide synthesis.[3][4][5]

The precise structural characterization of this molecule is paramount for its application in drug development and other fields. Purity, the integrity of the Boc group, and, most critically, the stereochemical configuration at the C3 chiral center must be unequivocally confirmed. This guide provides a comprehensive, multi-technique approach to the structural elucidation of Methyl (S)-3-Boc-aminobutyrate, grounded in established analytical principles and field-proven methodologies. We will explore not just the "how" but the "why" behind each analytical choice, ensuring a robust and self-validating characterization process.

Logical Workflow for Structural Elucidation

A sequential and logical workflow is essential to build a complete and accurate structural profile. Each step provides a piece of the puzzle, with later steps confirming and refining the information gathered earlier.

Caption: Logical workflow for the comprehensive structural analysis of Methyl (S)-3-Boc-aminobutyrate.

Part 1: Foundational Spectroscopic Analysis

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a molecule like Methyl (S)-3-Boc-aminobutyrate (C₁₀H₁₉NO₄), we expect a monoisotopic mass of approximately 217.13 g/mol .[6] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.[7]

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the elemental composition and distinguishing the target compound from isomers with the same nominal mass.

Expected Fragmentation: Tandem MS (MS/MS) experiments intentionally fragment the molecular ion to reveal structural information. The Boc group is notoriously labile and often represents a primary fragmentation pathway.

| Ion Description | Expected m/z | Causality |

| [M+H]⁺ | 218.14 | Protonated parent molecule. |

| [M+Na]⁺ | 240.12 | Sodium adduct of the parent molecule. |

| [M+H - C₄H₈]⁺ or [M+H - 56]⁺ | 162.08 | Loss of isobutylene from the Boc group. |

| [M+H - C₅H₉O₂]⁺ or [M+H - 101]⁺ | 117.08 | Complete loss of the Boc group, leaving the deprotected amino acid ester.[8][9][10] |

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this solution 100-fold with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation (ESI-TOF/Orbitrap):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). Formic acid is added to the mobile phase to promote protonation and the formation of [M+H]⁺ ions.

-

Capillary Voltage: 3.5 – 4.5 kV.

-

Source Temperature: 120 – 150 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition: Acquire full scan data to identify the parent ion. Subsequently, perform a targeted MS/MS experiment on the [M+H]⁺ ion (m/z 218.14) to observe the characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton.[11] The combination of these, along with 2D NMR techniques like COSY and HSQC, allows for an unambiguous assembly of the molecular structure.

The characteristic signals for the Boc group (a sharp singlet integrating to 9 protons around 1.4 ppm) and the methyl ester (a singlet integrating to 3 protons around 3.7 ppm) are key indicators of structural integrity.[12][13]

Caption: Key structural features of Methyl (S)-3-Boc-aminobutyrate and their expected ¹H NMR signatures.

Expected NMR Data (in CDCl₃, 400 MHz):

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ (Boc) | ~1.44 | s | 9H | ~28.4 |

| -C(CH₃)₃ (Boc) | - | - | - | ~79.2 |

| -NH-C=O (Boc) | - | - | - | ~155.1 |

| -CH₃ (backbone) | ~1.22 | d | 3H | ~20.5 |

| -CH₂- | ~2.50 | m | 2H | ~40.8 |

| -CH- (chiral center) | ~4.10 | m | 1H | ~44.6 |

| -NH- | ~5.10 | br s | 1H | - |

| -OCH₃ (ester) | ~3.68 | s | 3H | ~51.7 |

| -C=O (ester) | - | - | - | ~172.5 |

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a common solvent that dissolves the compound well and has a simple, well-defined residual solvent peak.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire 16-32 scans.

-

Use a spectral width of 12-16 ppm.

-

Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire 1024-2048 scans.

-

Use a spectral width of 220-240 ppm.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

-

2D NMR (Optional but Recommended): Run COSY (to confirm H-H couplings, e.g., between the chiral CH and the adjacent CH₂ and CH₃) and HSQC (to correlate each proton with its directly attached carbon).

Part 2: Chiral Integrity Verification

Expertise & Rationale: The "(S)" designation in the compound's name is a critical stereochemical feature. While NMR and MS confirm the constitution, they cannot, under standard conditions, differentiate between enantiomers. Chiral chromatography is the gold standard for this purpose.[14][15] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For N-protected amino acids, CSPs based on cyclodextrins or macrocyclic antibiotics are often effective.[15][16] The choice of mobile phase (typically a mixture of hexane/isopropanol or similar) is crucial for optimizing the separation.

Caption: Workflow for confirming enantiomeric purity using Chiral HPLC.

Protocol: Chiral HPLC Analysis

-

System Setup:

-

Column: A chiral column such as a Daicel Chiralcel OD-H or Chiralpak AD-H. The selection is based on empirical screening or literature precedents for similar compounds.

-

Mobile Phase: An isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The polarity must be optimized to achieve baseline separation.

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV detector at 210-220 nm, where the carbamate and ester carbonyls absorb.

-

-

Sample Preparation:

-

Test Sample: Prepare a 1 mg/mL solution of the Methyl (S)-3-Boc-aminobutyrate sample in the mobile phase.

-

Racemic Standard: If available, prepare a 1 mg/mL solution of the racemic (R/S) mixture. This is crucial for validating the method and identifying the retention times of both enantiomers.

-

-

Methodology:

-

Inject the racemic standard to confirm that the method separates the two enantiomers into distinct peaks.

-

Inject the (S)-enantiomer test sample.

-

The resulting chromatogram for a pure sample should show a single, sharp peak corresponding to the retention time of one of the peaks from the racemic standard.

-

Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100. For a pure sample, this value should be >99%.

-

Conclusion: A Triad of Analytical Certainty

The structural elucidation of Methyl (S)-3-Boc-aminobutyrate is a process of building confidence through orthogonal analytical techniques. Mass spectrometry confirms the fundamental molecular weight and formula. NMR spectroscopy provides an unambiguous map of the atomic connectivity, confirming the carbon backbone and the presence of the key functional groups. Finally, chiral chromatography validates the critical stereochemical integrity at the C3 position. Only when the data from all three techniques are integrated and found to be in complete agreement can the structure be considered fully and authoritatively confirmed. This rigorous, multi-faceted approach ensures that this valuable synthetic building block meets the stringent quality requirements for its use in research and development.

References

- Gilar, M., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605.

- Sigma-Aldrich.

- Wako Laboratory Chemicals. (n.d.). Chiral Amino Acid Analysis Using LC/MS. Wako Blog.

- Saeed, A., et al. (2021). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. IntechOpen.

- BLD Pharm. (n.d.). Methyl(S)

- D'Orazio, G., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5548.

- PubChem. (n.d.). Methyl (3S)-3-aminobutanoate. PubChem Compound Summary for CID 9118386.

- PubChem. (n.d.). methyl (3S)-3-aminobutanoate hydrochloride. PubChem Compound Summary for CID 53487346.

- PubChem. (n.d.). Methyl 3-aminobutanoate. PubChem Compound Summary for CID 12500430.

- Hu, X., et al. (2009). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry, 5, 39.

- The Royal Society of Chemistry. (n.d.).

- BOC Sciences. (n.d.). Amino Acid Analytical Capabilities. BOC Sciences.

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(38), 17292-17307.

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

- Chem-Impex. (n.d.). Boc-3-amino-3-methyl-butyric acid. Chem-Impex Product Page.

- The Royal Society of Chemistry. (2015).

- Reddy, G. S., et al. (2024). A safe and efficient synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(50), 37142-37149.

- Reddy, G. S., et al. (2024). A safe and efficient synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.

- ResearchGate. (n.d.). Spectral characteristics by 1H NMR analysis of the Boc-AMST monomer.

- Suresh, E., et al. (2004). Mass spectral study of alkali-cationized Boc-carbo-beta3-peptides by electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 39(8), 904-912.

Sources

- 1. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 106539-14-4|Methyl(S)-3-boc-aminobutyrate|BLD Pharm [bldpharm.com]

- 7. Mass spectral study of alkali-cationized Boc-carbo-beta3-peptides by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl (3S)-3-aminobutanoate | C5H11NO2 | CID 9118386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. methyl (3S)-3-aminobutanoate hydrochloride | C5H12ClNO2 | CID 53487346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

The Indispensable Role of the Boc Protecting Group in β-Amino Acid Synthesis: A Technical Guide

Introduction: The Ascendancy of β-Amino Acids in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, β-amino acids have emerged as crucial building blocks for creating novel therapeutics. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the amino and carboxyl functional groups.[1] This seemingly minor structural alteration imparts significant and advantageous properties to peptides and small molecules, most notably a profound resistance to proteolytic degradation by enzymes in biological systems.[1][2] This enhanced stability makes β-amino acid-containing peptidomimetics highly attractive candidates for drug development, as they can overcome the inherent limitations of natural peptides, such as poor bioavailability and short half-lives.[3][4]

The incorporation of β-amino acids allows for the design of molecules with unique conformational properties, enabling them to mimic or block biological interactions with high specificity and potency.[3] Their applications are extensive, ranging from antimicrobial agents and enzyme inhibitors to receptor agonists and antagonists.[1][5] However, the synthetic versatility of β-amino acids is critically dependent on precise control over their reactive amino group during complex chemical transformations. This necessity brings protecting group chemistry to the forefront, and among the arsenal of available protecting groups, the tert-butoxycarbonyl (Boc) group has proven to be an exceptionally robust and versatile tool.

This technical guide provides an in-depth exploration of the strategic importance of the Boc protecting group in the synthesis of β-amino acids and their subsequent use in constructing complex molecular architectures. We will delve into the mechanistic principles of Boc protection and deprotection, provide field-proven experimental protocols, and illustrate the logical framework that governs its application in modern organic synthesis.

The Rationale for Amine Protection: Why the Boc Group is a Chemist's Ally

The synthesis of peptides or complex molecules involves the sequential formation of amide bonds. This process requires the selective activation of a carboxylic acid group to facilitate its reaction with an amino group. Without protection, the amino group of a β-amino acid would be free to react with the activated carboxyl group of another molecule, leading to uncontrolled polymerization and a complex mixture of undesired products.[6]

An ideal protecting group must satisfy several criteria:

-

It must be easy to introduce in high yield.

-

It must be stable to the reaction conditions required for subsequent synthetic steps (e.g., amide coupling).

-

It must be readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.[7]

The Boc group excels in meeting these requirements. It is remarkably stable under basic and nucleophilic conditions but can be cleanly and efficiently cleaved under mild acidic conditions.[8][9] This acid lability is the cornerstone of its utility, providing a reliable switch to unmask the amine functionality at the desired synthetic stage. This property also establishes an "orthogonal" protection strategy, where other protecting groups sensitive to different conditions (like the base-labile Fmoc group) can be used in the same synthesis without interference.[8][10]

Mechanism and Application: A Tale of Two Reactions

The synthetic utility of the Boc group revolves around two key transformations: its introduction (protection) and its removal (deprotection).

Boc Protection: Shielding the Amine

The most common method for introducing the Boc group is the reaction of a β-amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[9] The reaction is typically performed in the presence of a base, which deprotonates the amino group, enhancing its nucleophilicity.[11]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the β-amino acid attacks one of the electrophilic carbonyl carbons of (Boc)₂O.

-

Intermediate Formation: This attack forms an unstable tetrahedral intermediate.

-

Collapse and Product Formation: The intermediate collapses, leading to the formation of the N-Boc protected β-amino acid. The byproducts are gaseous carbon dioxide and tert-butanol, which are easily removed and help drive the reaction to completion.[9][12]

Detailed Protocol: N-Boc Protection of a β-Amino Acid

This protocol provides a standard procedure for the Boc protection of a generic β-amino acid using (Boc)₂O.

Materials:

-

β-Amino Acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) (1.05 eq)

-

Dioxane

-

Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the β-amino acid in a 1:1 mixture of dioxane and water containing sodium hydroxide. Stir the solution at room temperature until the amino acid is fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the cooled solution while maintaining vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight (typically 12-18 hours).

-

Remove the dioxane under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of ~2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected β-amino acid.

Data Summary:

| Substrate Example | Solvent System | Base | Yield (%) | Purity (NMR) |

| β-Homophenylalanine | Dioxane/H₂O | NaOH | >95% | >98% |

| 3-Aminobutanoic acid | THF/H₂O | NaHCO₃ | >92% | >97% |

| (R)-3-Aminopentanoic acid | Acetonitrile/H₂O | Et₃N | >94% | >98% |

Boc Deprotection: Unveiling the Amine

The removal of the Boc group is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[13][14]

The deprotection mechanism is as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).

-

C-O Bond Cleavage: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.

-

Amine Salt Formation: The newly liberated amine is protonated by the excess acid, forming the corresponding amine salt (e.g., trifluoroacetate salt).[13][14]

A potential complication during deprotection is the reaction of the liberated tert-butyl cation with nucleophilic side chains (e.g., tryptophan or methionine). To prevent this, "scavengers" such as anisole or thioanisole are often added to the reaction mixture to trap the cation.[15]

Detailed Protocol: N-Boc Deprotection using TFA

This protocol describes the removal of the Boc group from a protected β-amino acid or peptide fragment in solution.

Materials:

-

N-Boc protected β-amino acid (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the N-Boc protected compound in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM (v/v).

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure. Caution: TFA is corrosive.

-

Add cold diethyl ether to the residue to precipitate the deprotected amine as its trifluoroacetate salt.

-

Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.

Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was a foundational component of the original solid-phase peptide synthesis (SPPS) methodology developed by Merrifield.[9] In the "Boc/Bzl" strategy, the temporary Nα-amino group is protected by the acid-labile Boc group, while side-chain protecting groups are typically benzyl-based ethers or esters.[10]

The SPPS cycle using Boc chemistry involves:

-

Deprotection: The Nα-Boc group of the resin-bound amino acid is removed with TFA.

-

Neutralization: The resulting ammonium salt is neutralized with a base to liberate the free amine.

-

Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free amine on the resin.

-

Wash: The resin is washed to remove excess reagents.

This cycle is repeated to assemble the desired peptide sequence. The final step involves treatment with a strong acid, such as anhydrous hydrogen fluoride (HF), to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.[16]

Conclusion

The tert-butoxycarbonyl (Boc) group is more than just a protecting group; it is a strategic enabler in the synthesis of β-amino acids and their derivatives. Its robust stability, coupled with its clean and selective removal under mild acidic conditions, provides the control necessary for the construction of complex and biologically active molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols governing Boc protection is indispensable for harnessing the full therapeutic potential of β-amino acids.

References

-

Bentham Science Publishers. (2002). β-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. [Link][5]

-

PubMed. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. [Link][1]

-

ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][3]

-

ResearchGate. (2002). Beta-amino acids: versatile peptidomimetics. Request PDF. [Link][2]

-

Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry. [Link][17]

-

World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. WJARR. [Link][4]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link][12]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link][13]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][8]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link][15]

-

Fisher Scientific. Amine Protection / Deprotection. [Link][11]

-

Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link][19]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link][20]

-

The Royal Society of Chemistry. Experimental Procedures. [Link][21]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link][6]

-

RSC Publishing. (2013). Dual protection of amino functions involving Boc. RSC Advances. [Link][22]

-

Royal Society of Chemistry. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Organic & Biomolecular Chemistry. [Link][23]

-

ResearchGate. (2018). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Request PDF. [Link][16]

-

ResearchGate. (2013). (PDF) Dual protection of amino functions involving Boc. [Link][25]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wjarr.com [wjarr.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biosynth.com [biosynth.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. scribd.com [scribd.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. BOC Protection and Deprotection [bzchemicals.com]

- 21. rsc.org [rsc.org]

- 22. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 23. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]

- 24. beilstein-journals.org [beilstein-journals.org]

- 25. researchgate.net [researchgate.net]

A Technical Guide to Methyl (S)-3-Boc-aminobutyrate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl (S)-3-Boc-aminobutyrate in Modern Medicinal Chemistry

Methyl (S)-3-Boc-aminobutyrate, a chiral building block of the β-amino acid family, has emerged as a critical component in the synthesis of complex pharmaceutical compounds. Its unique structural features, including the stereodefined center and the presence of a Boc-protecting group, offer chemists precise control in the construction of intricate molecular architectures. This guide provides an in-depth exploration of its commercial availability, synthesis, quality control, and key applications, with a focus on empowering researchers in their drug discovery and development endeavors.

β-amino acids are structurally similar to their α-amino acid counterparts but with an additional carbon atom in their backbone. This seemingly subtle difference imparts significant advantages, including increased metabolic stability and the ability to form unique secondary structures in peptides.[1][2] Consequently, β-amino acids and their derivatives are increasingly incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles.[3][4] Methyl (S)-3-Boc-aminobutyrate serves as a readily available and versatile starting material for accessing a wide range of these valuable motifs.

Commercial Availability and Supplier Landscape

Methyl (S)-3-Boc-aminobutyrate is commercially available from a variety of suppliers specializing in fine chemicals and pharmaceutical intermediates. The compound is typically offered at different purity grades to suit various research and development needs, from early-stage discovery to process development. When sourcing this material, it is crucial to consider factors such as purity, enantiomeric excess (e.e.), and the supplier's quality management systems.

Below is a summary of representative suppliers and their typical product specifications:

| Supplier | CAS Number | Molecular Formula | Purity | Notes |

| BLD Pharm | 103366-33-0 | C₁₀H₁₉NO₄ | ≥98% | |

| Chem-Impex | 103366-33-0 | C₁₀H₁₉NO₄ | ≥97% | |

| MedchemExpress | 103366-33-0 | C₁₀H₁₉NO₄ | 99.79% | |

| Sigma-Aldrich | 103366-33-0 | C₁₀H₁₉NO₄ | ≥97% | |

| BOC Sciences | 103366-33-0 | C₁₀H₁₉NO₄ | ≥98% | Offers custom synthesis. |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Availability and specifications are subject to change.

Synthesis of Methyl (S)-3-Boc-aminobutyrate: A Step-by-Step Protocol

The enantioselective synthesis of Methyl (S)-3-Boc-aminobutyrate is a critical process that ensures the correct stereochemistry for its intended biological targets. A common and efficient method involves the asymmetric hydrogenation of a corresponding enamine precursor. This approach is favored for its high enantioselectivity and atom economy.

Experimental Protocol: Asymmetric Hydrogenation Route

This protocol is a representative example based on established methodologies for the synthesis of β-amino esters.[2]

Step 1: Synthesis of the Enamine Precursor (Methyl (Z)-3-aminobut-2-enoate)

-

To a solution of methyl acetoacetate (1 equivalent) in methanol, add ammonium acetate (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude enamine.

-

Purify the product by column chromatography on silica gel.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the enamine precursor (1 equivalent) in degassed methanol.

-

Add a chiral rhodium catalyst, such as Rh(COD)₂BF₄ complexed with a chiral phosphine ligand (e.g., (R)-BINAP), at a catalyst loading of 0.1-1 mol%.

-

Pressurize the reactor with hydrogen gas (5-10 atm).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction for the disappearance of the enamine by TLC or gas chromatography (GC).

-

Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

-

Concentrate the reaction mixture under reduced pressure to obtain crude Methyl (S)-3-aminobutyrate.

Step 3: Boc Protection

-

Dissolve the crude Methyl (S)-3-aminobutyrate in a mixture of dioxane and water.

-

Add sodium bicarbonate (2 equivalents) to the solution.

-

Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product, Methyl (S)-3-Boc-aminobutyrate, by column chromatography on silica gel.

Synthesis workflow for Methyl (S)-3-Boc-aminobutyrate.

Quality Control and Analytical Characterization

Ensuring the purity and stereochemical integrity of Methyl (S)-3-Boc-aminobutyrate is paramount for its successful application in drug synthesis. A robust quality control workflow involves a combination of chromatographic and spectroscopic techniques.

Typical Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the purity of the compound. Key expected signals in the ¹H NMR spectrum include the methyl ester singlet, the doublet for the methyl group on the chiral center, and the characteristic signals for the Boc protecting group.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of the product. A suitable chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for accurate quantification.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the ester and the carbamate, and the N-H bond.

Quality control workflow for Methyl (S)-3-Boc-aminobutyrate.

Applications in Drug Development

The utility of Methyl (S)-3-Boc-aminobutyrate in drug development is extensive, primarily serving as a key intermediate in the synthesis of various therapeutic agents. Its incorporation can lead to improved drug properties, such as enhanced potency and metabolic stability.

Case Study: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of chiral β-amino acid derivatives is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[5][6] Sitagliptin, a well-known DPP-4 inhibitor, features a β-amino acid core. While the direct precursor to sitagliptin is a different β-amino acid derivative, the synthetic strategies employed are highly relevant to the use of Methyl (S)-3-Boc-aminobutyrate.

The general synthetic approach involves the coupling of the β-amino acid derivative with a heterocyclic component, followed by deprotection and further functionalization. The (S)-stereochemistry of the β-amino acid is crucial for the inhibitor's binding to the active site of the DPP-4 enzyme.

General pathway for DPP-4 inhibitor synthesis.

Conclusion

Methyl (S)-3-Boc-aminobutyrate is a valuable and versatile chiral building block with significant applications in pharmaceutical research and development. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible starting material for the synthesis of complex and stereochemically defined molecules. A thorough understanding of its synthesis, quality control, and applications is essential for medicinal chemists aiming to leverage the unique properties of β-amino acids in the design of next-generation therapeutics. As the demand for more effective and metabolically stable drugs continues to grow, the importance of key chiral intermediates like Methyl (S)-3-Boc-aminobutyrate is set to increase.

References

-

Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

-

PubMed. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. [Link]

-

ResearchGate. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. [Link]

-

ACS Publications. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

-

PubMed. (n.d.). Beta-amino acids: versatile peptidomimetics. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. [Link]

-

Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. [Link]

-

OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]

-

PMC - NIH. (2015, January 13). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. [Link]

-

PMC - NIH. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

-

PMC - NIH. (n.d.). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. [Link]

- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

- Google Patents. (n.d.).

-

The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]

-

PMC - NIH. (2022, December 22). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). [Link]

-

YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. [Link]

-

(n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

ResearchGate. (n.d.). Synthesis of peptides using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]

Sources

- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 2. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

An In-Depth Technical Guide to the Stability and Storage of Methyl (S)-3-Boc-aminobutyrate

Introduction

Methyl (S)-3-Boc-aminobutyrate is a chiral building block of significant interest in the synthesis of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. As with any high-purity chemical intermediate, ensuring its stability throughout its lifecycle—from storage to application—is paramount to achieving reproducible and reliable results in research and manufacturing. This technical guide provides a comprehensive overview of the stability profile of Methyl (S)-3-Boc-aminobutyrate, detailing its principal degradation pathways, recommended storage conditions, and a robust protocol for conducting stability studies. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a thorough understanding of its handling and storage requirements to maintain its quality and integrity.

Chemical Profile and Intrinsic Stability

Methyl (S)-3-Boc-aminobutyrate possesses two key functional groups that dictate its stability: the tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester at the carboxyl terminus. The inherent stability of the molecule is a composite of the individual stabilities of these functionalities.

-

The Boc Protecting Group: The tert-butyloxycarbonyl group is a widely used amine protecting group in organic synthesis due to its convenient introduction and, more importantly, its predictable lability under acidic conditions.[1][2] It is, however, notably stable under neutral and basic conditions, as well as towards many nucleophiles and catalytic hydrogenation.[1][3] The acid-catalyzed deprotection proceeds via the formation of a stable tert-butyl cation, which then typically eliminates to form isobutylene and carbon dioxide.[2]

-

The Methyl Ester Group: The methyl ester functionality is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[4] Under basic conditions, saponification occurs, yielding the corresponding carboxylate salt. In acidic media, the ester can be hydrolyzed back to the carboxylic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymatic activity.

Given these characteristics, the primary intrinsic vulnerabilities of Methyl (S)-3-Boc-aminobutyrate are acidic conditions, which can cleave the Boc group, and both acidic and basic conditions that can hydrolyze the methyl ester.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and analytical methods for monitoring the stability of Methyl (S)-3-Boc-aminobutyrate. The primary degradation routes are hydrolysis (both acid- and base-catalyzed) and thermal decomposition.

Hydrolytic Degradation

Acid-Catalyzed Degradation: In the presence of acid and water, two primary degradation reactions can occur:

-

Deprotection of the Boc Group: This is often the more facile reaction under acidic conditions, yielding Methyl (S)-3-aminobutyrate.[2]

-

Hydrolysis of the Methyl Ester: This reaction leads to the formation of (S)-3-Boc-aminobutanoic acid.

The relative rates of these two reactions will depend on the specific acidic conditions (e.g., pH, temperature, and solvent).

Base-Catalyzed Degradation: Under basic conditions, the Boc group is generally stable.[1] However, the methyl ester is susceptible to saponification, which would result in the formation of the corresponding carboxylate salt of (S)-3-Boc-aminobutanoic acid.

Thermal Degradation

Elevated temperatures can promote the degradation of Methyl (S)-3-Boc-aminobutyrate. The Boc group can be thermally cleaved, often at temperatures around 150-200°C, to yield the free amine, isobutylene, and carbon dioxide.[5] The methyl ester is generally more thermally stable but can undergo decomposition at higher temperatures.

Photodegradation

While there is no specific data on the photostability of Methyl (S)-3-Boc-aminobutyrate, compounds with carbonyl functionalities can be susceptible to photodegradation. It is prudent to protect the compound from prolonged exposure to light, especially UV light, to prevent potential degradation.

The primary degradation pathways are visually summarized in the diagram below:

Caption: Major potential degradation pathways for Methyl (S)-3-Boc-aminobutyrate.

Recommended Storage Conditions

Based on the chemical properties and potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of Methyl (S)-3-Boc-aminobutyrate:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential hydrolytic and thermal degradation. Some suppliers recommend cold-chain transportation.[6] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidative degradation and hydrolysis from atmospheric moisture. |

| Light | Protect from light | Prevents potential photodegradation. Store in an amber vial or in a dark location. |

| Moisture | Store in a dry environment | Minimizes the risk of hydrolysis of the methyl ester and acid-catalyzed deprotection of the Boc group. |

| pH | Avoid acidic and basic conditions | The compound is most stable at a neutral pH. |

Experimental Protocol for a Comprehensive Stability Study

To rigorously assess the stability of Methyl (S)-3-Boc-aminobutyrate, a well-designed stability study is essential. The following protocol is based on the International Council for Harmonisation (ICH) Q1A guidelines and best practices for forced degradation studies.[7][8]

Materials and Equipment

-

Methyl (S)-3-Boc-aminobutyrate (high purity)

-

HPLC or UPLC system with a suitable detector (e.g., UV or MS)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

pH meter

-

Analytical balance

-

Volumetric glassware

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

High-purity solvents for chromatography

Development of a Stability-Indicating Analytical Method

A crucial prerequisite for a stability study is a validated stability-indicating analytical method, typically a chromatographic method (HPLC or UPLC), that can separate the intact compound from its potential degradation products.

Sources

- 1. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Imperative of Stereochemistry in Modern Drug Discovery

An In-Depth Technical Guide to the Stereochemistry of Methyl (S)-3-Boc-aminobutyrate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular interactions that govern pharmacology, the three-dimensional arrangement of atoms—stereochemistry—is paramount. Molecules with the same chemical formula but different spatial arrangements, known as stereoisomers, can exhibit profoundly different biological activities, metabolic pathways, and toxicological profiles.[1][2] One enantiomer of a chiral drug may be therapeutically beneficial, while the other could be inactive or even harmful.[3][4] This fundamental principle underscores the critical need for stereochemical control in the design and synthesis of new pharmaceutical agents.[5]

β-amino acids and their derivatives are crucial building blocks in medicinal chemistry, prized for their ability to form stable secondary structures in peptides and to serve as scaffolds for novel therapeutics.[6][7][8] Among these, Methyl (S)-3-((tert-butoxycarbonyl)amino)butyrate, hereafter referred to as Methyl (S)-3-Boc-aminobutyrate, is a particularly valuable chiral intermediate. Its defined (S)-stereocenter, protected amine, and reactive ester functionality make it a versatile component for constructing complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its stereoselective synthesis, rigorous analytical validation, and strategic applications in drug development.

Part 1: Stereoselective Synthesis of Methyl (S)-3-Boc-aminobutyrate

Achieving high enantiomeric purity is the primary goal in the synthesis of chiral building blocks like Methyl (S)-3-Boc-aminobutyrate. The most common strategies involve the homologation of readily available, enantiopure α-amino acids. The Arndt-Eistert reaction, while traditional, often involves hazardous diazomethane. Modern, safer protocols are preferred in industrial and research settings.

One robust and efficient method involves the homologation of N-Boc-L-alanine, which already possesses the desired (S)-stereochemistry. This approach ensures the transfer of chirality from a readily available starting material to the β-amino acid product.[9]

Causality in Experimental Design

-

Starting Material: L-Alanine is selected from the chiral pool as a cost-effective, enantiomerically pure source of the (S)-stereocenter.

-

Protecting Group: The tert-butoxycarbonyl (Boc) group is used to protect the amine.[10] It is stable under the conditions required for esterification and subsequent reactions but can be removed under mild acidic conditions without causing racemization.

-

Activation: The carboxylic acid is typically activated, for example, as a mixed anhydride or an activated ester, to facilitate reaction with a carbon-donating nucleophile, thereby extending the carbon chain.

-

Homologation: A key step is the controlled addition of a one-carbon unit to the activated carboxyl group. This avoids the use of diazomethane and can be achieved through various modern organic methodologies.[9]

Diagram of Synthetic Workflow

Caption: A generalized workflow for the synthesis of Methyl (S)-3-Boc-aminobutyrate.

Experimental Protocol: Synthesis via Homologation

This protocol is a representative method adapted from procedures for synthesizing N-Boc-β³-amino acid methyl esters from α-amino acids.[9]

Step 1: N-Boc Protection of L-Alanine

-

Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) and cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

-

Extract the product, N-Boc-(S)-alanine, with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Step 2: Homologation and Esterification

-

Dissolve N-Boc-(S)-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C.

-

Add N-methylmorpholine (1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq), keeping the temperature below -10 °C to form the mixed anhydride.

-

Stir the reaction for 30 minutes at -15 °C.

-

In a separate flask, prepare a solution of the magnesium salt of methyl acetoacetate by reacting methyl acetoacetate with a suitable base (e.g., magnesium ethoxide).

-

Add the solution of the mixed anhydride to the magnesium salt solution at room temperature and stir for 12 hours.

-

Quench the reaction with an acidic workup (e.g., 1N HCl) and extract the β-ketoester product with ethyl acetate.

-

Purify the crude product via column chromatography.

Step 3: Reduction and Final Product Formation

-

The final step to yield the target compound would typically involve a reduction of the intermediate. However, a more direct and modern approach for homologation is often preferred. A well-established method is the Arndt-Eistert synthesis, though it uses hazardous diazomethane.

-

A safer alternative involves reducing the corresponding β-azido ester, which can be formed from an α,β-unsaturated ester precursor via conjugate addition of an azide source, followed by catalytic hydrogenation. The hydrogenation step simultaneously reduces the azide to an amine and can be performed stereoselectively if a double bond is present at the correct position.

Part 2: Stereochemical Analysis and Validation

Confirming the stereochemical integrity of Methyl (S)-3-Boc-aminobutyrate is a non-negotiable step. The primary metric for this is the enantiomeric excess (ee), which measures the purity of the desired (S)-enantiomer relative to the (R)-enantiomer.[11]

Analytical Techniques

-